Sodium 2-[3-[[4,5-dihydro-5-oxo-1,3-diphenyl-1H-pyrazol-4-YL]azo]-4-hydroxybenzoyl]benzoate
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Overview
Description
Sodium 2-[3-[[4,5-dihydro-5-oxo-1,3-diphenyl-1H-pyrazol-4-YL]azo]-4-hydroxybenzoyl]benzoate is a complex organic compound with the molecular formula C29H19N4NaO5. It is known for its unique structure, which includes a pyrazole ring and an azo group. This compound is often used in various scientific research applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-[3-[[4,5-dihydro-5-oxo-1,3-diphenyl-1H-pyrazol-4-YL]azo]-4-hydroxybenzoyl]benzoate typically involves multiple stepsThe final step involves the coupling of the azo compound with 4-hydroxybenzoylbenzoate under alkaline conditions .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pH control, are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
Sodium 2-[3-[[4,5-dihydro-5-oxo-1,3-diphenyl-1H-pyrazol-4-YL]azo]-4-hydroxybenzoyl]benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: The azo group can be reduced to form amines.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions include quinone derivatives, amines, and substituted benzoyl compounds .
Scientific Research Applications
Sodium 2-[3-[[4,5-dihydro-5-oxo-1,3-diphenyl-1H-pyrazol-4-YL]azo]-4-hydroxybenzoyl]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.
Biology: Employed in biochemical assays and as a staining agent.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of Sodium 2-[3-[[4,5-dihydro-5-oxo-1,3-diphenyl-1H-pyrazol-4-YL]azo]-4-hydroxybenzoyl]benzoate involves its interaction with specific molecular targets. The compound’s azo group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring also plays a role in modulating the compound’s activity by interacting with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
- Sodium 2-[3-[[4,5-dihydro-5-oxo-1,3-diphenyl-1H-pyrazol-4-YL]azo]-4-hydroxybenzoate]
- Sodium 2-[3-[[4,5-dihydro-5-oxo-1,3-diphenyl-1H-pyrazol-4-YL]azo]-4-hydroxybenzoyl]benzoic acid
Uniqueness
Sodium 2-[3-[[4,5-dihydro-5-oxo-1,3-diphenyl-1H-pyrazol-4-YL]azo]-4-hydroxybenzoyl]benzoate is unique due to its specific combination of a pyrazole ring and an azo group, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications where both structural features are required .
Properties
CAS No. |
85135-97-3 |
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Molecular Formula |
C29H19N4NaO5 |
Molecular Weight |
526.5 g/mol |
IUPAC Name |
sodium;2-[4-hydroxy-3-[(5-oxo-1,3-diphenyl-4H-pyrazol-4-yl)diazenyl]benzoyl]benzoate |
InChI |
InChI=1S/C29H20N4O5.Na/c34-24-16-15-19(27(35)21-13-7-8-14-22(21)29(37)38)17-23(24)30-31-26-25(18-9-3-1-4-10-18)32-33(28(26)36)20-11-5-2-6-12-20;/h1-17,26,34H,(H,37,38);/q;+1/p-1 |
InChI Key |
OBPXHPBPMVNHLV-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C2N=NC3=C(C=CC(=C3)C(=O)C4=CC=CC=C4C(=O)[O-])O)C5=CC=CC=C5.[Na+] |
Origin of Product |
United States |
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